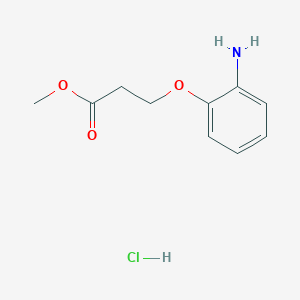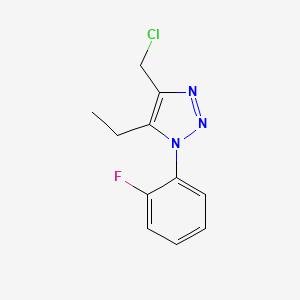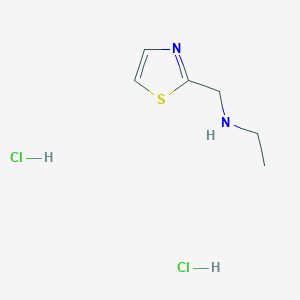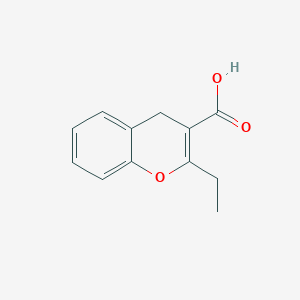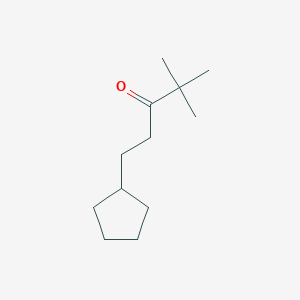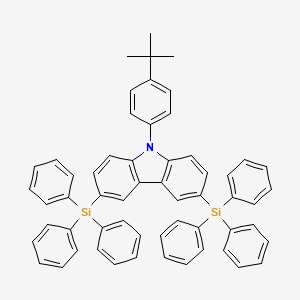
CzSi
説明
CzSi, also known as 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole, is known for its high triplet energy, wide band-gap, and high glass-transition temperature (Tg >131 °C). It is one of the most widely-used TADF host materials for blue electrophosphorescence .
Synthesis Analysis
CzSi is used in the creation of blue thermally activated delayed fluorescence organic light-emitting diodes . It is co-doped into a light-emitting layer (EML) as an electron transport ladder .Molecular Structure Analysis
CzSi possesses bulky, sterically-hindered triphenylsilyl substitutions on electrochemically-active C3 and C6 positions of carbazole . It has a nearly-perfect 90° dihedral angle between its carbazole and tert-butylphenyl groups .Chemical Reactions Analysis
CzSi is used in the formation of blue fluorescent electroluminescence by co-doping it into a light-emitting layer (EML) as an electron transport ladder . The performances of the co-doped device were improved effectively because of the well-matched energy levels and excellent electron transport ability of CzSi .Physical And Chemical Properties Analysis
CzSi has a high triplet energy, wide band-gap, and high glass-transition temperature . It exhibits enhanced morphological and superior electrochemical stability . It has a molecular weight of 816.19 g/mol, and its HOMO and LUMO values are 6.0 eV and 2.5 eV respectively .科学的研究の応用
Czochralski Silicon (CzSi) Applications in Scientific Research
Semiconductor Manufacturing: Czochralski Silicon is pivotal in the semiconductor industry due to its high purity and defect-free nature, essential for creating efficient semiconductor devices. The control of defects and impurities is crucial as they can significantly affect the performance of semiconductor components .
Micro/Computer Chips Production: CzSi wafers are used extensively in the production of microchips and computer chips. The quality of silicon wafers directly impacts the performance, efficiency, and miniaturization of these chips, which are integral to modern computing .
Solar Cell Fabrication: High-efficiency solar cells often rely on CzSi wafers. The growth process aims to achieve defect-free single crystals, which are vital for advanced solar cell wafers due to their impact on solar cell performance .
Aerospace Applications: The aerospace industry utilizes CzSi wafers for various applications, including satellite technology where reliability and efficiency are paramount. The material’s properties make it suitable for the harsh conditions of space .
Electronic Components & Integrated Circuits: CzSi is used in creating electronic components and integrated circuits. Its electrical properties are essential for developing devices with high reliability and specific performance characteristics .
Sensor Devices: Sensor technology often incorporates CzSi due to its stable electrical properties, which are necessary for accurate measurements and reliable sensor operation in various applications .
作用機序
Target of Action
The primary target of the compound 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole, commonly known as CzSi, is in the field of optoelectronics . CzSi is a Thermally Activated Delayed Fluorescence (TADF) host material used for blue electrophosphorescence . It is known for its high triplet energy, wide band-gap, and high glass-transition temperature .
Mode of Action
CzSi interacts with its targets by exhibiting enhanced morphological and superior electrochemical stability . It possesses bulky, sterically-hindered triphenylsilyl substitutions on electrochemically-active C3 and C6 positions of carbazole . With a nearly-perfect 90° dihedral angle between its carbazole and tert-butylphenyl groups, CzSi exhibits enhanced morphological and superior electrochemical stability .
Biochemical Pathways
The biochemical pathways affected by CzSi are primarily related to the processes of electrophosphorescence. The compound’s high triplet energy and wide band-gap make it an ideal host material for blue electrophosphorescence . The downstream effects of these pathways include the production of blue light in organic light-emitting diodes .
Result of Action
The molecular and cellular effects of CzSi’s action are most evident in its role in optoelectronics. When used as a host material in organic light-emitting diodes, CzSi contributes to the production of blue light . This is a direct result of its interaction with other materials in the diode, leading to electrophosphorescence .
Action Environment
The action, efficacy, and stability of CzSi can be influenced by various environmental factors. For instance, the compound’s high glass-transition temperature suggests that it can maintain stability under relatively high-temperature conditions . Additionally, its use in optoelectronics often requires a controlled environment to ensure optimal performance and longevity .
特性
IUPAC Name |
[9-(4-tert-butylphenyl)-6-triphenylsilylcarbazol-3-yl]-triphenylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H49NSi2/c1-58(2,3)44-34-36-45(37-35-44)59-56-40-38-52(60(46-22-10-4-11-23-46,47-24-12-5-13-25-47)48-26-14-6-15-27-48)42-54(56)55-43-53(39-41-57(55)59)61(49-28-16-7-17-29-49,50-30-18-8-19-31-50)51-32-20-9-21-33-51/h4-43H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHKEPSYODOQJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C3=C(C=C(C=C3)[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=C2C=CC(=C7)[Si](C8=CC=CC=C8)(C9=CC=CC=C9)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H49NSi2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694860 | |
| Record name | 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
816.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898546-82-2 | |
| Record name | 9-(4-tert-Butylphenyl)-3,6-bis(triphenylsilyl)-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can the heat zone design in a CZSi furnace influence the oxygen concentration in the final crystal?
A3: Yes, modifying the heat zone design in a CZSi furnace can significantly impact the oxygen concentration in the final crystal. Researchers have found that using a composite heater in a modified heat zone can effectively suppress thermal convection in the silicon melt [, ]. This suppressed convection leads to a reduced axial temperature gradient and, consequently, a lower oxygen concentration in the grown crystal [, ].
Q2: How does rapid thermal annealing (RTA) affect flow pattern defects (FPDs) in CZSi?
A4: Rapid thermal annealing (RTA) has been shown to effectively reduce the density of flow pattern defects (FPDs) in CZSi wafers []. Studies suggest that annealing at 1200°C for 180 seconds, particularly in a hydrogen atmosphere, leads to a significant reduction in FPD density []. This indicates that RTA can be a valuable technique for improving the quality of CZSi wafers.
Q3: What is the impact of neutron irradiation on the formation of oxidation-induced stacking faults (OSFs) in CZSi?
A5: Neutron irradiation can significantly hinder the formation of oxidation-induced stacking faults (OSFs) in CZSi []. This suppression of OSFs is attributed to the interaction between defects introduced by neutron irradiation and oxygen atoms within the silicon lattice [].
Q4: How does heavy antimony (Sb) doping affect the oxygen concentration in CZSi?
A6: Heavy antimony (Sb) doping has been shown to significantly reduce oxygen concentration in CZSi [, ]. Studies using Coulometry with Electrolytic Detection by Infrared Absorption (CERDA) revealed that oxygen concentration in heavily Sb-doped CZSi was about 40% lower than in lightly doped samples [, ]. This reduction is primarily attributed to the decreased solubility of oxygen in the silicon lattice when large-radius Sb atoms are introduced at high concentrations [, ].
Q5: What is the role of carbon concentration on oxygen precipitation in CZSi?
A7: High carbon concentrations in CZSi have a multifaceted impact on oxygen precipitation. Research shows that while high carbon content promotes oxide precipitate (OP) density [], it simultaneously inhibits the formation of thermal donors (TDs) []. Interestingly, even with increased OP density, high-carbon CZSi wafers can maintain a strain-free bulk state, exhibiting minimal structural defects [].
Q6: How can CZSi doped with germanium be used in electronic devices?
A8: CZSi with controlled germanium doping has shown promise for developing high-performance transistors []. The presence of germanium allows for strain engineering, leading to enhanced carrier mobility in MOSFET devices []. Specifically, a compressively strained Si1-yGey layer on top of a relaxed Si1-xGex layer (where y > x) can form a high-mobility channel for holes, improving p-type MOSFET performance [].
Q7: Can CZSi be used as a host material in organic light-emitting diodes (OLEDs)?
A9: While CZSi itself is not typically used directly in the active layers of OLEDs, certain organic molecules incorporating silicon, particularly carbazole-based compounds containing triphenylsilyl groups, have shown promise as host materials for blue phosphorescent OLEDs [, ]. One such example is 3,6-bis(triphenylsilyl)carbazole (CzSi), which, when used as a host material with the blue phosphorescent dopant FIrpic, has demonstrated high external quantum efficiencies of around 16% [].
Q8: How does the permanent magnetic field in PMCZ technology impact the growth and properties of CZSi?
A10: The permanent magnetic field applied in the Permanent Magnetic Czochralski (PMCZ) method effectively suppresses thermal convection and fluctuations in the silicon melt during crystal growth [, ]. This leads to several advantages, including lower oxygen concentration, more homogenous dopant distribution, and overall improved crystal quality compared to conventionally grown CZSi [, ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



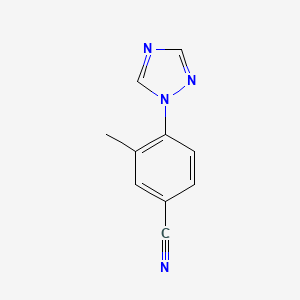
![[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methanamine](/img/structure/B1423324.png)


![1-{[3-(1-Ethoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B1423329.png)
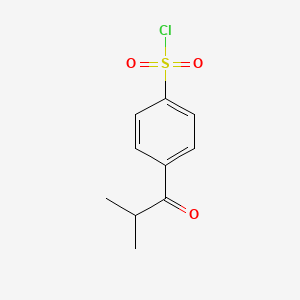
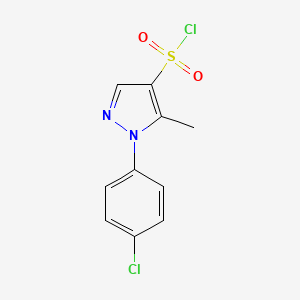
![4-Methyl-3-[(4-methylpyridin-2-yl)oxy]aniline](/img/structure/B1423335.png)
